2-(Diethylamino)ethyl (4-fluorophenoxy)acetate
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Overview
Description
2-(Diethylamino)ethyl (4-fluorophenoxy)acetate is an organic compound with the molecular formula C14H20FNO3. It is known for its unique chemical structure, which includes a diethylaminoethyl group and a fluorophenoxyacetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl (4-fluorophenoxy)acetate typically involves the reaction of 4-fluorophenol with chloroacetic acid to form 4-fluorophenoxyacetic acid. This intermediate is then esterified with 2-(diethylamino)ethanol under acidic conditions to yield the final product. The reaction conditions often include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)ethyl (4-fluorophenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenoxyacetates depending on the nucleophile used.
Scientific Research Applications
2-(Diethylamino)ethyl (4-fluorophenoxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)ethyl (4-fluorophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylaminoethyl group can enhance the compound’s ability to cross cell membranes, while the fluorophenoxyacetate moiety can interact with active sites of enzymes, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(Diethylamino)ethyl (4-chlorophenoxy)acetate
- 2-(Diethylamino)ethyl (4-bromophenoxy)acetate
- 2-(Diethylamino)ethyl (4-methylphenoxy)acetate
Uniqueness
2-(Diethylamino)ethyl (4-fluorophenoxy)acetate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it distinct from its chloro, bromo, and methyl analogs .
Properties
Molecular Formula |
C14H20FNO3 |
---|---|
Molecular Weight |
269.31 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 2-(4-fluorophenoxy)acetate |
InChI |
InChI=1S/C14H20FNO3/c1-3-16(4-2)9-10-18-14(17)11-19-13-7-5-12(15)6-8-13/h5-8H,3-4,9-11H2,1-2H3 |
InChI Key |
SOIUHBSEUBGVKM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)COC1=CC=C(C=C1)F |
Origin of Product |
United States |
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